REACTION_CXSMILES
|
CC(C)=[O:3].C(C(C)=O)C.[Br:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[C:13]([Br:18])[C:12]=1[O-:19].[Na+:20]>O>[OH-:3].[Na+:20].[Br:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[C:13]([Br:18])[C:12]=1[O-:19].[Na+:20] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Br)Br)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Br)Br)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |